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Cat. No.: B15559727 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction 12-oxophytodienoic acid (OPDA) is a crucial lipid-derived signaling molecule in

plants, belonging to the oxylipin family. It serves as the primary precursor for the biosynthesis

of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), which are key

regulators of plant growth, development, and defense.[1][2] Beyond its role as a precursor,

OPDA itself triggers distinct signaling pathways, often independent of the canonical JA receptor

COI1, to modulate gene expression and defense responses against various stresses.[1][3] This

dual role makes the accurate quantification of OPDA essential for understanding plant stress

physiology, defense mechanisms, and for developing novel strategies in agriculture and

pharmacology.

This document provides a comprehensive experimental workflow for the reliable extraction,

purification, and quantification of OPDA from plant tissues using Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

[4][5]

OPDA Biosynthesis and Signaling Pathway
OPDA is synthesized from α-linolenic acid in the chloroplasts through the sequential action of

three enzymes: lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase

(AOC).[3] Following its synthesis, OPDA can be transported to the peroxisome, where it is

reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3) and undergoes β-oxidation to form
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jasmonic acid.[3] OPDA also functions as a signaling molecule in its own right, activating a

unique set of genes independently of the JA-Ile/COI1 signaling module to fine-tune growth and

defense responses.[1][3]
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Caption: OPDA biosynthesis in the chloroplast and its subsequent conversion to JA or direct

signaling roles.

Experimental Workflow for OPDA Quantification
The quantification of OPDA requires a multi-step process that ensures the preservation,

efficient extraction, and accurate measurement of this often low-abundance molecule. The

general workflow involves rapid harvesting and freezing of tissue to halt metabolic activity,

followed by homogenization, extraction with organic solvents, purification to remove interfering

substances, and finally, sensitive detection by LC-MS/MS.[5][6]
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Caption: High-level experimental workflow for the quantification of OPDA in plant tissues.

Detailed Experimental Protocols
Protocol 1: Sample Preparation and Metabolite
Extraction
This protocol details the initial steps of sample collection and extraction, which are critical for

accurate results. To prevent analyte degradation or artificial formation, samples should be

handled quickly and kept frozen until extraction solvent is added.[4] The use of antioxidants like

butylated hydroxytoluene (BHT) is recommended to quench radical-catalyzed reactions.[4][7]
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Table 1: Materials and Reagents for Extraction & Purification

Item Description

Equipment

Mortar and pestle, Bead mill
homogenizer, Refrigerated centrifuge
(4°C), Vacuum concentrator (SpeedVac)
or Nitrogen evaporator.

Consumables

2.0 mL microcentrifuge tubes, C18 Solid-Phase

Extraction (SPE) cartridges, Autosampler vials

with inserts.[6]

Solvents HPLC-grade Methanol, Acetonitrile, and Water.

Reagents
Acetic Acid (AcOH) or Formic Acid (FA),

Butylated Hydroxytoluene (BHT).

Internal Standard
Deuterated OPDA (e.g., ²H₅-OPDA) for accurate

quantification.[5]

| Solutions | Extraction Solvent: 80% Methanol with 1% Acetic Acid and 0.005% BHT.[4][6] SPE

Wash Solution: 1% Acetic Acid in ultrapure water.[6] SPE Elution Solution: 80% Acetonitrile with

1% Acetic Acid.[6] |

Procedure:

Harvesting: Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid

nitrogen to halt all metabolic activity.[6][8]

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and

pestle or a bead mill homogenizer. It is crucial to prevent the sample from thawing during this

step.[5][6]

Extraction:

Transfer the frozen powder to a 2.0 mL microcentrifuge tube.

Add 1 mL of ice-cold Extraction Solvent.
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Add the internal standard (e.g., ²H₅-OPDA) to each sample at a known concentration.[5]

Vortex thoroughly to mix.

Incubation: Incubate the samples on a rocking platform or shaker for 16-24 hours at 4°C to

ensure complete extraction.[9]

Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

[6]

Supernatant Collection: Carefully transfer the supernatant to a new clean tube for the

purification step.

Protocol 2: Solid-Phase Extraction (SPE) Purification
SPE is employed to remove polar impurities like sugars and salts that can interfere with LC-

MS/MS analysis and cause ion suppression.[5][6]

Procedure:

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol

through it.[6]

Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1%

AcOH) through it. Do not allow the cartridge to run dry.[6]

Sample Loading: Load the supernatant from the extraction step onto the equilibrated

cartridge. Allow the sample to pass through slowly.[6]

Washing: Wash the cartridge with 1 mL of SPE Wash Solution to remove impurities.[6]

Elution: Place a clean collection tube and elute the retained analytes, including OPDA, with 1

mL of SPE Elution Solution.[6]

Drying: Evaporate the eluate to complete dryness using a vacuum concentrator (SpeedVac)

or under a gentle stream of nitrogen gas.[6]
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Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of

the initial LC mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).[6] Vortex briefly

and centrifuge to pellet any remaining insoluble debris.

Sample Transfer: Transfer the final reconstituted sample to an autosampler vial for LC-

MS/MS analysis. Store at -80°C if not analyzing immediately.[6]

Protocol 3: LC-MS/MS Quantification
This protocol uses Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a

tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly

selective and sensitive quantification.

Table 2: Example LC-MS/MS Parameters for OPDA Quantification
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Parameter Setting

LC System UHPLC System

Column
C18 reverse-phase column (e.g., 1.7 µm, 2.1 x

100 mm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Acetonitrile

Gradient
Example: 10% B to 95% B over 10 min, hold 2

min, re-equilibrate.[10]

Flow Rate 0.3 mL/min[10]

Injection Volume 2-5 µL

MS System
Triple Quadrupole or Q-Orbitrap Mass

Spectrometer

Ionization Mode Electrospray Ionization (ESI), Negative

Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

OPDA: Precursor Ion (Q1): m/z 291.2 →

Product Ion (Q3): m/z 165.1 ²H₅-OPDA (ISTD):

Precursor Ion (Q1): m/z 296.2 → Product Ion

(Q3): m/z 170.1

| Collision Energy | To be optimized for the specific instrument (typically 10-25 eV) |

Note: MRM transitions and collision energies should be optimized empirically on the specific

instrument used for analysis.

Procedure:

System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

Sequence Run: Create a sequence including blank injections, a calibration curve with known

concentrations of OPDA standard, quality control (QC) samples, and the unknown plant

samples.
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Data Acquisition: Acquire data in MRM mode, monitoring the specific precursor-to-product

ion transitions for both endogenous OPDA and the deuterated internal standard.[10]

Data Analysis:

Integrate the peak areas for both OPDA and the internal standard (ISTD) in each sample

using the instrument's software.

Calculate the response ratio (Peak Area of OPDA / Peak Area of ISTD).

Generate a calibration curve by plotting the response ratio against the concentration of the

standards.

Determine the concentration of OPDA in the plant samples by interpolating their response

ratios from the calibration curve.

Normalize the final concentration to the initial fresh weight of the tissue (e.g., ng/g FW).

Data Presentation
Quantitative results should be presented clearly, allowing for easy comparison between

different samples or treatments.

Table 3: Example Quantitative Data Summary
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Sample ID Treatment Replicate
OPDA
Concentration
(ng/g FW)

Standard
Deviation

WT-1 Control 1 15.2 1.8

WT-2 Control 2 14.8

WT-3 Control 3 17.0

WT-4 Wounded 1 125.6 11.4

WT-5 Wounded 2 140.1

WT-6 Wounded 3 122.3

mutant-1 Control 1 18.1 2.1

mutant-2 Control 2 20.5

mutant-3 Control 3 17.9

mutant-4 Wounded 1 155.4 14.2

mutant-5 Wounded 2 172.0

| mutant-6 | Wounded | 3 | 149.8 | |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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